Exact molecular weight and formula of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
Exact molecular weight and formula of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
An In-Depth Technical Guide to 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
Abstract
This technical guide provides a comprehensive overview of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine, a critical protected nucleoside intermediate in synthetic organic chemistry and molecular biology. The document details its precise molecular characteristics, a robust synthesis protocol, purification methods, and key applications, particularly in the fields of oligonucleotide synthesis and drug development. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to explain not just the "how" but the "why" behind its synthesis and application.
Introduction to a Keystone Protecting Group Strategy
In the synthesis of complex biomolecules such as DNA and RNA oligonucleotides, the strategic protection and deprotection of reactive functional groups is paramount. Unprotected hydroxyl groups on the sugar moiety of a nucleoside would lead to non-specific reactions during the chain elongation process, resulting in a mixture of branched and incorrect sequences. 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is the product of a deliberate chemical modification designed to prevent such unwanted side reactions.
The tert-butyldimethylsilyl (TBDMS or TBS) group is a sterically hindered silyl ether that selectively protects the primary (5') and secondary (3') hydroxyl groups of the deoxyribose sugar in deoxycytidine. The choice of the TBDMS group is strategic; it is stable under a wide range of reaction conditions, including those used for phosphitylation and coupling in oligonucleotide synthesis, yet it can be removed under specific, mild conditions (typically using a fluoride source like tetra-n-butylammonium fluoride, TBAF) that do not compromise the integrity of the newly synthesized nucleic acid chain.[1] This dual characteristic of stability and selective lability makes it an invaluable tool, enabling the precise and controlled construction of custom DNA sequences and nucleoside-based therapeutics.
Physicochemical Properties
The fundamental characteristics of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine are summarized below. These data are critical for calculating reaction stoichiometries, selecting appropriate analytical techniques, and ensuring proper handling and storage.
| Property | Data | Source(s) |
| Molecular Formula | C₂₁H₄₁N₃O₄Si₂ | [2] |
| Molecular Weight | 455.74 g/mol | [2] |
| CAS Number | 51549-29-2 | [2] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Soluble in Dimethylsulfoxide, Ethyl Acetate | [2] |
| Storage Temperature | Refrigerator (2-8°C) |
Synthesis, Purification, and Characterization
The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a foundational procedure in nucleotide chemistry. The protocol's success hinges on the selective silylation of the sugar hydroxyls while leaving the exocyclic amine of the cytosine base untouched for subsequent reactions.
Synthesis Methodology: The Rationale
The core of the synthesis is the reaction between 2'-deoxycytidine and tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), which effectively solubilizes the nucleoside. A weak base, most commonly imidazole, is used as a catalyst. Imidazole serves two purposes: it activates the TBDMS-Cl by forming a more reactive silylimidazolium intermediate, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The steric bulk of the TBDMS group favors reaction with the less hindered 5'-primary hydroxyl group first, followed by the 3'-secondary hydroxyl, yielding the desired 3',5'-bis-protected product.
Detailed Experimental Protocol
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2'-deoxycytidine (1 equivalent).
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Dissolution: Add anhydrous DMF to dissolve the 2'-deoxycytidine.
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Addition of Reagents: Add imidazole (approximately 2.5-3.0 equivalents) to the solution and stir until fully dissolved. Subsequently, add tert-butyldimethylsilyl chloride (TBDMS-Cl, approximately 2.2-2.5 equivalents) portion-wise.
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Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
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Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
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Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product is typically purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to yield 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine as a white solid.
Final product identity and purity are confirmed using standard analytical techniques:
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Mass Spectrometry (MS): To confirm the molecular weight (455.74 g/mol ).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure, ensuring the TBDMS groups are attached at the 3' and 5' positions.
Synthesis Workflow Diagram
